4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

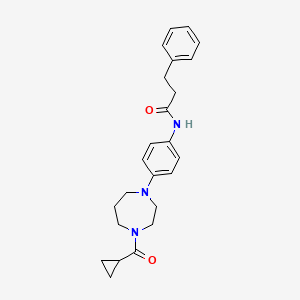

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a chemical compound with the CAS Number: 26751-24-6. It has a molecular weight of 166.18 . This compound is a conformationally restricted inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis .

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid involves condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is C8H10N2O2 . The InChI code is 1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 498.3±45.0 °C and a predicted density of 1.384±0.06 g/cm3 . It is typically stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid derivatives exhibit significant antimicrobial activities. Studies show that these compounds are effective against various gram-positive and gram-negative bacteria, as well as fungi. This highlights their potential use in developing new antimicrobial agents (Abd El-Meguid, 2014).

Synthesis and Chemical Applications

The compound and its derivatives are used in the synthesis of various heterocyclic compounds. This includes the creation of compounds with potential angiotensin II receptor antagonistic activities, which have applications in treating hypertension (Kohara et al., 1996). Additionally, it is used in synthesizing zeolite-like metal–organic frameworks, which have high chemical stability and CO2 uptake capacity, demonstrating potential in environmental applications (Tang et al., 2017).

Luminescence Properties

Derivatives of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid have been studied for their luminescence properties. This research indicates potential applications in developing new luminescent materials (Wu et al., 2014).

Sensor Applications

Research has also been conducted on the use of derivatives of this compound in developing highly specific sensors. For example, a novel terbium 2-methyl-benzoimidazole-5-carboxylic acid complex has shown potential as a fluorescent probe for ferric ions in water, indicating applications in environmental monitoring and analysis (Wang & Zhou, 2011).

Wirkmechanismus

Target of Action

The primary target of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is the serotonin 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting.

Mode of Action

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid acts as an antagonist at the 5-HT3 receptor . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the signal transmission that leads to nausea and vomiting.

Result of Action

By acting as an antagonist at the 5-HT3 receptors, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid can help to prevent and treat symptoms of nausea and vomiting . This can be particularly beneficial in settings such as cancer chemotherapy, radiotherapy, and post-operative care, where nausea and vomiting are common side effects.

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its stability may be affected by storage conditions . Furthermore, individual patient factors, such as genetic variations in the 5-HT3 receptors or differences in drug metabolism, can also influence the drug’s efficacy and safety profile.

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXRWFGXMQZLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949560 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid | |

CAS RN |

26751-24-6 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)

![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)

![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)